8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridine-4-carbonitrile
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Overview
Description
8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridine-4-carbonitrile is a heterocyclic compound that features a pyrano-pyridine fused ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of a bromine atom and a nitrile group in its structure makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridine-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyanopyridin-2(1H)-one with brominated acetyl derivatives in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction is usually carried out in solvents like ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate cyclization and bromination .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridine-4-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in solvents like DMF or DMSO at moderate temperatures.
Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: Formation of various substituted pyrano-pyridine derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of oxidized pyrano-pyridine derivatives with additional functional groups.
Scientific Research Applications
8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridine-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antiviral, anticancer, and antimicrobial compounds.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitrile group play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. The compound can inhibit enzyme activity by forming stable complexes or by altering the conformation of the enzyme .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-1H-pyrano[4,3-C]pyridine-4-carbonitrile: Lacks the bromine atom, resulting in different reactivity and biological activity.
8-Chloro-3,4-dihydro-1H-pyrano[4,3-C]pyridine-4-carbonitrile: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and potency.
8-Methyl-3,4-dihydro-1H-pyrano[4,3-C]pyridine-4-carbonitrile: Contains a methyl group instead of bromine, affecting its steric and electronic properties.
Uniqueness
The presence of the bromine atom in 8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridine-4-carbonitrile imparts unique reactivity and binding characteristics, making it a valuable compound for specific applications in medicinal chemistry and material science. Its ability to undergo diverse chemical transformations and its potential biological activities distinguish it from other similar compounds .
Properties
Molecular Formula |
C9H7BrN2O |
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Molecular Weight |
239.07 g/mol |
IUPAC Name |
8-bromo-3,4-dihydro-1H-pyrano[4,3-c]pyridine-4-carbonitrile |
InChI |
InChI=1S/C9H7BrN2O/c10-9-3-12-2-7-6(1-11)4-13-5-8(7)9/h2-3,6H,4-5H2 |
InChI Key |
QYNXZRWTMDBECQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CN=CC(=C2CO1)Br)C#N |
Origin of Product |
United States |
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